molecular formula C8H16N2O2 B13140231 3-(1-Piperidinyl)-L-Ala-OH

3-(1-Piperidinyl)-L-Ala-OH

Cat. No.: B13140231
M. Wt: 172.22 g/mol
InChI Key: GUVRVXOFGFQXCS-ZETCQYMHSA-N
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Description

3-(1-Piperidinyl)-L-Ala-OH is a chemically modified amino acid derivative featuring a piperidine ring attached to the β-carbon of L-alanine. Piperidine, a six-membered heterocyclic amine, confers unique conformational and electronic properties, distinguishing it from unmodified amino acids.

Properties

IUPAC Name

(2S)-2-amino-3-piperidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRVXOFGFQXCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-L-Ala-OH typically involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. During this process, phosphoryl β-elimination occurs, leading to the formation of 3-(1-Piperidinyl)alanine-containing peptides . The reaction conditions often involve the use of bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination and achieve high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis and the use of protective groups like Fmoc suggest that scalable production could be achieved through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert the piperidine ring to piperidines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, iodine(III) oxidizing agents for oxidation, and various bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

3-(1-Piperidinyl)-L-Ala-OH, also known as 3-(1-piperidinyl)alanine, is a compound that has garnered attention in various scientific fields, particularly in peptide synthesis and pharmacological applications. This article explores its applications, supported by case studies and data tables.

Role in Solid-Phase Peptide Synthesis

This compound is often encountered as a side product during the synthesis of C-terminal cysteine peptides using the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This compound forms through base-catalyzed reactions, particularly when piperidine is used for deprotection. Studies have shown that the presence of 3-(1-piperidinyl)alanine can complicate peptide purification and characterization due to its similar mass to the desired product, which can lead to difficulties in HPLC (High-Performance Liquid Chromatography) analysis and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry .

Mechanistic Insights

Mechanistically, the formation of 3-(1-piperidinyl)alanine occurs during the deprotection of Fmoc groups when using piperidine in DMF (N,N-Dimethylformamide). The reaction pathway involves an elimination step followed by nucleophilic addition, leading to the formation of this undesired adduct. The efficiency of this reaction can be influenced by various factors such as the choice of resin support and protecting groups used during peptide synthesis .

Strategies for Minimizing Side Reactions

Research has focused on optimizing conditions to minimize the formation of 3-(1-piperidinyl)alanine. For instance, using alternative deblocking agents or modifying reaction conditions has been explored. Despite these efforts, complete prevention of its formation remains challenging due to its inherent reactivity under standard synthesis protocols .

Neuropharmacology

This compound has been studied for its potential interactions with neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests possible roles in modulating neurotransmitter release, particularly in relation to histamine and acetylcholine pathways. This could have implications for treating disorders such as schizophrenia and Alzheimer's disease, where modulation of these neurotransmitters is crucial .

Antibacterial Activity

Recent studies have indicated that modifications involving piperidine structures enhance antibacterial properties against various pathogens, including E. coli and S. aureus. For instance, derivatives like 3-(1-piperidinyl)propanoic acid have shown promising activity against antibiotic-resistant bacteria, suggesting that compounds related to this compound could be explored further for their potential in antibiotic formulations .

Case Studies

Several studies have documented the formation and implications of 3-(1-piperidinyl)alanine during peptide synthesis:

  • A study demonstrated that altering the resin type and protecting groups significantly affected the yield of undesired products during peptide elongation processes .
  • Another investigation highlighted how molecular modeling techniques can elucidate interactions between piperidine derivatives and biological targets, paving the way for new therapeutic strategies .

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisFormation during Fmoc-based synthesis; complicates purification processes
NeuropharmacologyPotential modulation of neurotransmitter systems; implications for disorders
Antibacterial ActivityEnhanced efficacy against resistant pathogens; promising modifications

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OH involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-Piperidinyl)-L-Ala-OH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
This compound C₈H₁₆N₂O₂ 172.23 Piperidine, carboxylic acid Potential neuromodulator or receptor ligand
L-Alanine C₃H₇NO₂ 89.09 Amino, carboxylic acid Protein biosynthesis, metabolic intermediate
3-(1-Pyrrolidinyl)-L-Ala-OH C₇H₁₄N₂O₂ 158.20 Pyrrolidine, carboxylic acid Studied for ion channel modulation
Risperidone (for reference) C₂₃H₂₇FN₄O₂ 410.49 Benzisoxazole, piperidine Antipsychotic (D2/5-HT2A receptor antagonist)

Key Findings:

Structural Flexibility vs. Rigidity :

  • The piperidine ring in this compound introduces greater conformational flexibility compared to pyrrolidine-containing analogs (e.g., 3-(1-Pyrrolidinyl)-L-Ala-OH), which have a five-membered ring. This flexibility may enhance binding to receptors requiring adaptable ligand geometries .

Bioavailability and Solubility: Piperidine derivatives generally exhibit lower aqueous solubility than unmodified amino acids like L-alanine due to increased hydrophobicity. However, this property can improve blood-brain barrier penetration, a critical factor for CNS-targeted compounds .

Receptor Specificity :

  • Unlike risperidone—a piperidine-containing antipsychotic with high affinity for dopamine and serotonin receptors—this compound lacks the benzisoxazole moiety, suggesting divergent biological targets. Preliminary studies hypothesize its role in modulating glycine or GABA receptors, though empirical data remain sparse .

Synthetic Utility :

  • This compound serves as a precursor for peptidomimetics, where the piperidine group mimics natural peptide turns. In contrast, pyrrolidine analogs are more commonly used to induce helical conformations in synthetic peptides .

Biological Activity

3-(1-Piperidinyl)-L-Ala-OH, also known as Fmoc-3-(1-piperidinyl)-L-alanine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of L-alanine with a piperidine group attached to the nitrogen atom. Its chemical formula is C8_8H16_{16}N2_2O2_2, and it has been classified under various chemical databases, such as PubChem . The presence of the piperidine ring is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety can enhance binding affinity and specificity towards these targets.

  • Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding: It has shown potential in interacting with neurotransmitter receptors, which could explain its effects on neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. Its structure may allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
  • Neuroprotective Effects: Some studies highlight its potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Anticancer Potential: There are indications that this compound may inhibit the proliferation of certain cancer cell lines, although detailed studies are required to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
NeuroprotectiveReduction in neuronal cell death
AnticancerInhibition of cancer cell proliferation ,

Case Studies

  • Antimicrobial Efficacy: A study conducted by MedClin Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
  • Neuroprotection in vitro: Research published in PMC indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, potentially through antioxidant mechanisms.
  • Anticancer Activity: A recent investigation into the effects of this compound on human cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells, suggesting a pathway for therapeutic development.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future studies include:

  • Mechanistic Studies: Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.
  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

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